
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their versatile applications in medicinal chemistry and other scientific fields. The presence of the anilino and triethylstannyl groups in the molecule adds unique properties that make it valuable for various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione typically involves the reaction of aniline with a suitable pyrrolidine-2,5-dione precursor. The triethylstannyl group is introduced through a stannylation reaction, which can be achieved using triethylstannyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The anilino and triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The anilino group can interact with proteins and enzymes, potentially inhibiting their activity. The triethylstannyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound can modulate various biochemical processes .
相似化合物的比较
Similar Compounds
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have similar structures but different substituents, leading to different biological activities.
1-Ethyl-pyrrolidine-2,5-dione: This compound shares the pyrrolidine-2,5-dione core but lacks the anilino and triethylstannyl groups.
Uniqueness
The presence of both anilino and triethylstannyl groups in 3-Anilino-1-(triethylstannyl)pyrrolidine-2,5-dione makes it unique. These groups confer specific chemical and biological properties that are not observed in similar compounds. For example, the triethylstannyl group enhances lipophilicity, which can improve the compound’s interaction with lipid membranes .
属性
CAS 编号 |
74595-33-8 |
|---|---|
分子式 |
C16H24N2O2Sn |
分子量 |
395.1 g/mol |
IUPAC 名称 |
3-anilino-1-triethylstannylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H10N2O2.3C2H5.Sn/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7;3*1-2;/h1-5,8,11H,6H2,(H,12,13,14);3*1H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
GUAYPBGFTBLTOV-UHFFFAOYSA-M |
规范 SMILES |
CC[Sn](CC)(CC)N1C(=O)CC(C1=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



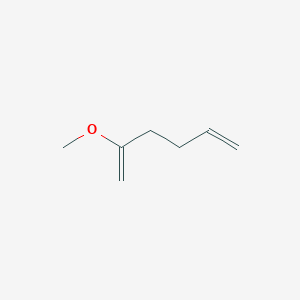
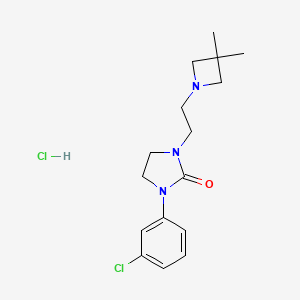
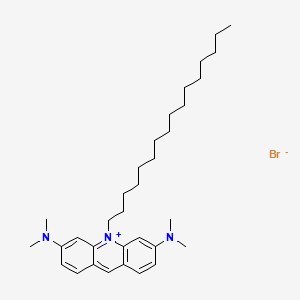

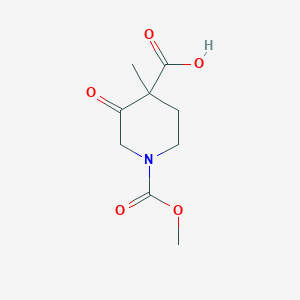
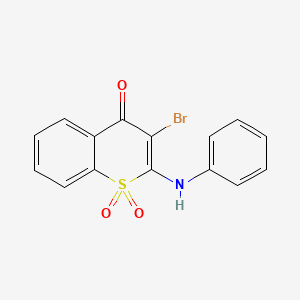
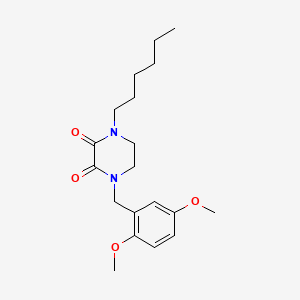
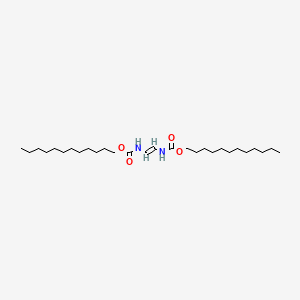
![1-[(1H-Indol-4-yl)oxy]-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B14446705.png)
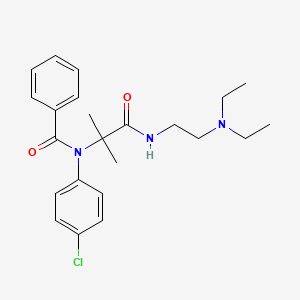
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)

![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
